molecular formula C12H12ClN3O B12592878 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- CAS No. 642084-32-0

2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-

Cat. No.: B12592878
CAS No.: 642084-32-0
M. Wt: 249.69 g/mol
InChI Key: ZCUURLMVJIDKHE-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- is a chemical compound with the molecular formula C12H12ClN3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- typically involves the reaction of 2-chloro-3-nitropyridine with 5-amino-2-chlorophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the amino group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinamine, 5-methyl-: This compound has a similar pyridine structure but with a methyl group at the 5-position instead of the 3-[(5-amino-2-chlorophenyl)methoxy]- group.

    2-Chloro-3-pyridinamine: This compound shares the pyridine core but has a chlorine atom at the 2-position and an amino group at the 3-position.

Uniqueness

2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- is unique due to the presence of both an amino group and a chlorophenylmethoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

642084-32-0

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

3-[(5-amino-2-chlorophenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C12H12ClN3O/c13-10-4-3-9(14)6-8(10)7-17-11-2-1-5-16-12(11)15/h1-6H,7,14H2,(H2,15,16)

InChI Key

ZCUURLMVJIDKHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)OCC2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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